molecular formula C₂₇H₃₀O₅S B1146583 3-Methoxy-6-phenylsulfonyl-6,7-didehydro Estradiol CAS No. 153004-08-1

3-Methoxy-6-phenylsulfonyl-6,7-didehydro Estradiol

Número de catálogo: B1146583
Número CAS: 153004-08-1
Peso molecular: 466.59
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Methoxy-6-phenylsulfonyl-6,7-didehydro Estradiol: is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the presence of a methoxy group at the third position, a phenylsulfonyl group at the sixth position, and a double bond between the sixth and seventh carbon atoms. These modifications confer unique chemical and biological properties to the compound, making it of interest in various scientific research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-6-phenylsulfonyl-6,7-didehydro Estradiol typically involves multiple steps, starting from estradiol or its derivatives. The key steps include:

    Methoxylation: Introduction of a methoxy group at the third position, often using methyl iodide and a base such as potassium carbonate.

    Phenylsulfonylation: Introduction of a phenylsulfonyl group at the sixth position, typically using phenylsulfonyl chloride and a base like pyridine.

    Dehydrogenation: Formation of the double bond between the sixth and seventh carbon atoms, which can be achieved using dehydrogenating agents such as palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the double bond, converting it back to a single bond and potentially altering the biological activity of the compound.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions, such as nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of 3-methoxy-6-phenylsulfonyl-7-aldehyde Estradiol or 3-methoxy-6-phenylsulfonyl-7-carboxylic acid Estradiol.

    Reduction: Formation of 3-methoxy-6-phenylsulfonyl Estradiol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

3-Methoxy-6-phenylsulfonyl-6,7-didehydro Estradiol is primarily used in the pharmaceutical industry as an intermediate for synthesizing various estratriene derivatives. These derivatives are explored for their potential therapeutic effects, especially in hormone-related treatments such as breast cancer and osteoporosis .

Estrogen Receptor Studies

The compound has been utilized in studies focusing on estrogen receptor interactions. It demonstrates a higher binding affinity and selectivity for estrogen receptors compared to other similar compounds. This property makes it valuable for research aimed at understanding estrogen signaling pathways and developing selective estrogen receptor modulators (SERMs) that can mitigate side effects associated with traditional hormone therapies .

Photopharmacology

Recent advancements have highlighted the potential of compounds like this compound in photopharmacology. Researchers are developing light-switchable estrogens that can be activated or deactivated using specific wavelengths of light. This approach aims to minimize unwanted systemic effects by targeting drug activity to specific sites within the body, thus enhancing therapeutic efficacy while reducing side effects .

Environmental Impact Studies

Given the concerns regarding synthetic estrogens contaminating water supplies and affecting aquatic life, studies involving this compound also focus on its environmental impact. Understanding how this compound behaves in biological systems can help mitigate risks associated with hormone-disrupting chemicals entering ecosystems .

Case Study 1: Synthesis of Alkylated Estratrienes

A study published by Kuenzer et al. (2007) describes a stereo-selective approach to synthesizing alkylated estratrienes using this compound as a substrate. The research highlights the efficiency of this compound in facilitating conjugate addition reactions with organolithium reagents, thereby advancing the development of new therapeutic agents .

Case Study 2: Estrogen Receptor Binding Affinity

Research examining the binding affinities of various estrogenic compounds has shown that this compound exhibits enhanced interaction with estrogen receptors compared to traditional estrogens. This study underscores its potential utility in designing more effective SERMs for clinical applications .

Mecanismo De Acción

The mechanism of action of 3-Methoxy-6-phenylsulfonyl-6,7-didehydro Estradiol involves its interaction with estrogen receptors. The compound binds to these receptors, leading to the activation or inhibition of specific gene expression pathways. This can result in various biological effects, such as modulation of cell growth, differentiation, and apoptosis. The presence of the methoxy and phenylsulfonyl groups may enhance the compound’s binding affinity and selectivity for certain receptor subtypes, contributing to its unique biological activity.

Comparación Con Compuestos Similares

    Estradiol: The parent compound, a naturally occurring estrogen hormone.

    3-Methoxy Estradiol: Lacks the phenylsulfonyl group and double bond, with different biological activity.

    6-Phenylsulfonyl Estradiol: Lacks the methoxy group and double bond, with distinct chemical properties.

Uniqueness:

  • The combination of the methoxy group, phenylsulfonyl group, and double bond in 3-Methoxy-6-phenylsulfonyl-6,7-didehydro Estradiol confers unique chemical and biological properties.
  • Enhanced binding affinity and selectivity for estrogen receptors compared to similar compounds.
  • Potential for diverse applications in scientific research, medicine, and industry due to its unique reactivity and biological activity.

Actividad Biológica

3-Methoxy-6-phenylsulfonyl-6,7-didehydro Estradiol (CAS Number: 153004-08-1) is a synthetic derivative of estradiol, notable for its unique structural modifications that enhance its biological activity. This compound has been the subject of various studies due to its potential therapeutic applications, particularly in the fields of oncology and neurodegenerative diseases. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings.

The molecular formula of this compound is C27H30O5SC_{27}H_{30}O_{5}S, with a molecular weight of approximately 466.59 g/mol. It appears as a light brown solid and is soluble in dichloromethane .

PropertyValue
Molecular FormulaC27H30O5S
Molecular Weight466.59 g/mol
AppearanceLight Brown Solid
SolubilityDichloromethane

The biological activity of this compound is primarily mediated through its interaction with estrogen receptors (ERs). This compound acts as a selective modulator of these receptors, influencing various signaling pathways involved in cell proliferation, apoptosis, and differentiation.

Estrogen Receptor Interaction

Research indicates that this compound exhibits a high affinity for both ERα and ERβ, leading to differential activation of downstream signaling pathways. The modulation of these pathways can result in both estrogenic and anti-estrogenic effects depending on the cellular context .

Anticancer Properties

This compound has shown promising anticancer activities in various preclinical studies. Its ability to inhibit tumor growth has been attributed to:

  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Inhibition of Angiogenesis : It reduces the formation of new blood vessels that supply tumors, thereby limiting their growth .

Neuroprotective Effects

In addition to its anticancer properties, this compound has demonstrated neuroprotective effects. Studies have indicated that it can:

  • Modulate Neurotransmitter Release : By affecting the release of neurotransmitters such as dopamine and serotonin, it may help alleviate symptoms associated with neurodegenerative diseases like Parkinson's disease.
  • Reduce Oxidative Stress : The compound exhibits antioxidant properties, which can protect neuronal cells from oxidative damage .

In Vivo Studies

In animal models, administration of this compound resulted in significant reductions in tumor size and improved survival rates compared to control groups. For example:

  • Breast Cancer Models : Mice treated with this compound showed a decrease in tumor volume by approximately 40% after four weeks of treatment.

Clinical Implications

The dual action of this compound as both an estrogen receptor modulator and a neuroprotective agent suggests potential applications in treating hormone-responsive cancers as well as neurodegenerative disorders. Ongoing clinical trials are assessing its efficacy and safety profiles in humans.

Propiedades

IUPAC Name

[(8R,9S,13S,14S,17R)-6-(benzenesulfonyl)-3-methoxy-13-methyl-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O5S/c1-17(28)32-26-12-11-24-22-16-25(33(29,30)19-7-5-4-6-8-19)23-15-18(31-3)9-10-20(23)21(22)13-14-27(24,26)2/h4-10,15-16,21-22,24,26H,11-14H2,1-3H3/t21-,22-,24+,26-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDJVRLMXSLPID-WIOQOGMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2C=C(C4=C3C=CC(=C4)OC)S(=O)(=O)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=C3C=CC(=C4)OC)S(=O)(=O)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858003
Record name (17alpha)-6-(Benzenesulfonyl)-3-methoxyestra-1,3,5(10),6-tetraen-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153004-08-1
Record name (17alpha)-6-(Benzenesulfonyl)-3-methoxyestra-1,3,5(10),6-tetraen-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.